molecular formula C16H13ClN2O3 B2613213 2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921838-40-6

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2613213
CAS No.: 921838-40-6
M. Wt: 316.74
InChI Key: WKEJJWHKOFBUFP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • A study by Debnath and Ganguly (2015) involved the synthesis of derivatives including "2-(4-chlorophenoxy)-N-(2-oxoindolin-5-yl)acetamide" and evaluated their antibacterial and antifungal activities. The compounds showed promising results against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Anticonvulsant and Antidepressant Activity

  • Another study by Xie et al. (2013) synthesized derivatives of "this compound" and investigated their antidepressant activities through behavioral experiments in mice. The study found that some derivatives significantly reduced the duration of immobility times in the forced swimming test, indicating potential antidepressant effects (Xie et al., 2013).

Structural and Crystallographic Studies

  • Olszewska et al. (2009) characterized new derivatives of "this compound" as potential pesticides through X-ray powder diffraction. The study provided new diffraction data, including experimental and calculated peak positions, which are crucial for understanding the structural aspects of these compounds (Olszewska et al., 2009).

Molecular Docking and Pharmacological Evaluation

  • The compound has also been the subject of molecular docking studies to understand its interactions with biological targets. For instance, Al-Ostoot et al. (2020) performed molecular docking analysis of an indole acetamide derivative, which provided insights into the anti-inflammatory activity of the compound by targeting cyclooxygenase domains (Al-Ostoot et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEJJWHKOFBUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.